Sirtinol

Apoptosis Cancer Cell Biology Sirtuin Selectivity

Sirtinol is the essential tool for experiments requiring concurrent SIRT1/SIRT2 inhibition. Unlike SIRT1-selective agents (e.g., EX-527), Sirtinol's dual inhibitory profile (IC₅₀: SIRT1 131 µM, SIRT2 38 µM) induces p53 acetylation, G1 arrest, and apoptosis in MCF-7 breast cancer cells. siRNA studies confirm dual silencing is required for cell death—making Sirtinol the only appropriate inhibitor for this phenotype. Its well-characterized SAR provides a quantitative benchmark for medicinal chemistry programs developing novel sirtuin inhibitors. This compound cannot be substituted with selective or more potent analogues without fundamentally altering experimental outcomes.

Molecular Formula C26H22N2O2
Molecular Weight 394.5 g/mol
CAS No. 410536-97-9
Cat. No. B612090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSirtinol
CAS410536-97-9
SynonymsSirtinol; 
Molecular FormulaC26H22N2O2
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O
InChIInChI=1S/C26H22N2O2/c1-18(19-9-3-2-4-10-19)28-26(30)22-13-7-8-14-24(22)27-17-23-21-12-6-5-11-20(21)15-16-25(23)29/h2-18,29H,1H3,(H,28,30)/t18-/m0/s1
InChIKeyUXJFDYIHRJGPFS-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sirtinol (CAS 410536-97-9) for Research Procurement: Class III HDAC (Sirtuin) Inhibitor with Dual SIRT1/SIRT2 Activity and Defined Selectivity Profile


Sirtinol is a cell-permeable, selective sirtuin deacetylase inhibitor belonging to the class III histone deacetylase (HDAC) family [1]. It functions as a dual inhibitor of human SIRT1 and SIRT2, with IC₅₀ values of 131 µM and 38 µM, respectively, in cell-free assays [2]. Sirtinol also inhibits yeast Sir2p with an IC₅₀ of 68 µM and exhibits no inhibitory activity against human HDAC1 . The compound, with molecular weight 394.48 g/mol, is soluble in DMSO (up to 35 mg/mL) and is commonly utilized as a research tool to dissect the roles of SIRT1 and SIRT2 in cellular processes such as apoptosis, senescence, and autophagy .

Why Sirtinol Cannot Be Casually Substituted: The Critical Distinction Between Dual SIRT1/2 Inhibition and Isoform-Selective Targeting


Sirtinol occupies a unique functional niche that generic substitution cannot replicate. Unlike highly SIRT1-selective inhibitors such as EX-527 (Selisistat), Sirtinol inhibits both SIRT1 and SIRT2 with comparable potency, a property essential for inducing certain cellular outcomes, including p53 acetylation and apoptosis [1]. Conversely, more potent dual inhibitors like Salermide, while structurally related, can exhibit up to 2-fold greater cytotoxicity in specific leukemia and lymphoma models, potentially altering the experimental window for certain assays . Substituting Sirtinol with either a SIRT1-specific agent or a more potent dual inhibitor will fundamentally change the cellular response, particularly in studies where concurrent SIRT1 and SIRT2 inhibition is required for the observed phenotype, as demonstrated by siRNA studies showing that silencing both SIRTs is necessary for cell death induction [1]. Thus, the choice of inhibitor directly dictates the biological outcome.

Quantitative Differentiation of Sirtinol: Head-to-Head Comparisons with Key Sirtuin Inhibitor Analogs and Alternatives


Sirtinol vs. EX-527 (Selisistat): Differential Cellular Outcomes Despite Shared SIRT1 Inhibition

A direct head-to-head study compared Sirtinol with the highly SIRT1-selective inhibitor EX-527 in MCF-7 breast cancer cells [1]. While both compounds are potent SIRT1/2 inhibitors in vitro, their cellular effects diverged significantly. Sirtinol and the dual inhibitor Salermide, but not EX-527, were effective in inducing cell death at concentrations of 50 µM or higher [1]. EX-527 instead caused cell cycle arrest at G1 at comparable concentrations [1]. This functional difference is attributed to Sirtinol's ability to inhibit both SIRT1 and SIRT2, leading to in vivo acetylation of both p53 and tubulin, whereas EX-527 is ineffective at inhibiting SIRT2 [1].

Apoptosis Cancer Cell Biology Sirtuin Selectivity

Sirtinol vs. Salermide: Quantified Potency Difference in Cancer Cell Killing

In a direct comparison, the structurally related analog Salermide was shown to be at least 2-fold more potent than Sirtinol in killing leukemia KG1A and lymphoma Raji cell cultures . This is consistent with enzymatic inhibition data showing Salermide inhibits SIRT1 activity by 80% at 100 µM and SIRT2 activity by 80% at 25 µM, while Sirtinol at 100 µM inhibits SIRT2 by up to 60% and shows no effect on SIRT1 under these specific assay conditions .

Leukemia Lymphoma Cytotoxicity Potency

Sirtinol vs. m- and p-Sirtinol Analogues: 2- to 10-Fold Potency Improvement Demonstrated in SAR Studies

A comprehensive structure-activity relationship (SAR) study of sirtinol analogues revealed that specific positional isomers, namely m-sirtinol and p-sirtinol, are 2- to 10-fold more potent than sirtinol against both human SIRT1 and SIRT2 enzymes in vitro [1]. These analogues incorporate a 3- or 4-[(2-hydroxy-1-naphthalenylmethylene)amino] substitution pattern on the benzamide ring [1]. The study also found that modifications to the 2'-position of the aniline portion or removal of the 2-hydroxy group resulted in 1.3- to 13-fold lower potency, underscoring the critical pharmacophore elements of Sirtinol [1].

Medicinal Chemistry Structure-Activity Relationship Enzymatic Assay

Sirtinol vs. Cambinol: Differential Inhibition Potency Across SIRT1 and SIRT2

While both Sirtinol and Cambinol are dual SIRT1/2 inhibitors, they exhibit different potency profiles. Sirtinol's reported IC₅₀ values for SIRT1 and SIRT2 are 131 µM and 38 µM, respectively, indicating a ~3.4-fold selectivity for SIRT2 over SIRT1 . In contrast, Cambinol exhibits more balanced, and in some reports, higher potency against SIRT1 and SIRT2, with IC₅₀ values reported as 56 µM and 59 µM, respectively [1]. This indicates that Sirtinol is a weaker inhibitor of SIRT1 compared to Cambinol, while its potency against SIRT2 is comparable.

Enzymatic Assay SIRT1 SIRT2 Selectivity

Sirtinol Demonstrates No Enantioselective Inhibition, Ensuring Consistent Activity

The enantiomers (R)- and (S)-sirtinol were synthesized and tested for their inhibitory effects on yeast Sir2 and human SIRT1/2 enzymes [1]. The study found that both enantiomers had similar inhibitory effects, demonstrating that sirtinol does not exhibit enantioselective inhibitory activity [1]. This finding is in contrast to many chiral small molecules where one enantiomer can be significantly more active or even antagonistic.

Stereochemistry Pharmacology Consistency

Defined Research and Preclinical Application Scenarios for Sirtinol (CAS 410536-97-9) Based on Validated Biological Activity


Induction of p53-Dependent Apoptosis and Autophagy in Breast Cancer Models

Sirtinol is optimally applied in MCF-7 breast cancer cells to investigate the mechanistic link between SIRT1/2 inhibition and p53-dependent apoptosis and autophagy [1]. Its ability to induce p53 acetylation, G1 cell cycle arrest, and subsequent apoptotic cell death, characterized by Bax upregulation and cytochrome c release, makes it a key tool for dissecting these pathways [1]. The reported IC₅₀ values for growth inhibition in MCF-7 cells are 48.6 µM at 24 h and 43.5 µM at 48 h [1].

Studying the Requirement for Dual SIRT1 and SIRT2 Inhibition in Tumor Cell Death

Sirtinol is the definitive tool for experiments requiring concurrent inhibition of both SIRT1 and SIRT2. Its established dual inhibitory profile [2] is essential for validating the necessity of targeting both isoforms to induce cell death, as confirmed by siRNA studies showing that silencing both SIRTs is required for this effect [1]. Using a SIRT1-selective inhibitor like EX-527 in these assays would fail to replicate the phenotype, making Sirtinol the correct choice for this line of investigation [1].

Investigating Platelet Apoptosis and Thrombocytopenia in Preclinical In Vivo Models

Sirtinol has been validated in in vivo murine models to study the role of sirtuins in platelet biology [3]. Administration of Sirtinol (or EX-527) in mice led to a reduction in both platelet count and the number of reticulated platelets [3]. This application is relevant for researchers studying the potential side effects of sirtuin inhibitors on thrombopoiesis and platelet lifespan, with the study noting the compound's activity despite its lower potency [3].

Comparative SAR Studies and the Development of Next-Generation Sirtuin Inhibitors

Sirtinol serves as the critical benchmark compound in medicinal chemistry programs aimed at developing novel sirtuin inhibitors [2]. Its well-characterized SAR, including the 2- to 10-fold potency increase observed with m- and p-sirtinol analogues, provides a quantitative baseline for evaluating new chemical entities [2]. Its relatively low potency and defined structure make it an ideal reference control for assessing improvements in activity, selectivity, and pharmacokinetic properties of novel analogues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sirtinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.